molecular formula C9H7ClF2O B3384560 2-Chloro-1-(3,4-difluorophenyl)propan-1-one CAS No. 561009-02-7

2-Chloro-1-(3,4-difluorophenyl)propan-1-one

Cat. No. B3384560
CAS RN: 561009-02-7
M. Wt: 204.6 g/mol
InChI Key: JKODLKJWJRDZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(3,4-difluorophenyl)propan-1-one is a chemical compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClF2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 204.6 .

Scientific Research Applications

Chiral Intermediate for Ticagrelor Synthesis

The compound 2-Chloro-1-(3,4-difluorophenyl)propan-1-one serves as a crucial chiral intermediate in the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. Through enzymatic bioreduction using a ketoreductase (KRED), the compound is transformed into (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, demonstrating high conversion and enantiomeric excess, ultimately simplifying production processes and enhancing safety in industrial applications. This biocatalytic approach is highlighted for its green and environmentally sound methodology, showcasing the chemical's role in developing heart disease treatments (Guo et al., 2017).

Photocyclization to Flavones

Another application involves the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, including this compound, to flavones. This process is contingent on the nature of the halogen atom and the presence of electron-donor groups on the phenyl ring, leading to the formation of flavones under specific conditions. The findings illustrate the compound's utility in synthesizing complex organic structures through photochemical reactions, contributing to the field of organic synthesis and material science (Košmrlj & Šket, 2007).

Molecular Structure and Computational Studies

The compound's molecular structure and properties have been the subject of computational studies, including first order hyperpolarizability, NBO analysis, and HOMO-LUMO, MEP analysis. These studies provide insights into the compound's electronic structure, stability, and potential as a material for nonlinear optical (NLO) applications. The detailed computational analysis underscores the compound's significance in the development of materials with specific electronic and optical properties, relevant to fields such as materials science and photonic technologies (Najiya et al., 2014).

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,4-difluorophenyl)propan-1-one is not explicitly mentioned in the search results .

Safety and Hazards

The compound is associated with hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research and applications involving 2-Chloro-1-(3,4-difluorophenyl)propan-1-one are not explicitly mentioned in the search results .

properties

IUPAC Name

2-chloro-1-(3,4-difluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKODLKJWJRDZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

561009-02-7
Record name 2-chloro-1-(3,4-difluorophenyl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3,4-difluorophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3,4-difluorophenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(3,4-difluorophenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(3,4-difluorophenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(3,4-difluorophenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(3,4-difluorophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.